molecular formula C7H7ClS B091230 4-Chloro-2-methylthiophenol CAS No. 17178-01-7

4-Chloro-2-methylthiophenol

Cat. No. B091230
CAS RN: 17178-01-7
M. Wt: 158.65 g/mol
InChI Key: YIUPEFSJLWXHJR-UHFFFAOYSA-N
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Description

4-Chloro-2-methylthiophenol is a compound that is structurally related to various synthesized chlorophenyl compounds with potential applications in material science and pharmaceutical chemistry. Although the provided papers do not directly discuss 4-Chloro-2-methylthiophenol, they provide insights into similar compounds that can help infer the properties and reactivity of 4-Chloro-2-methylthiophenol.

Synthesis Analysis

The synthesis of related chlorophenyl compounds typically involves the reaction of chlorophenyl precursors with other organic molecules. For instance, 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate is synthesized using 4-chlorophenacyl bromide and 2-methylbenzoic acid in a DMF medium at room temperature, indicating that similar conditions could potentially be used for synthesizing 4-Chloro-2-methylthiophenol . The synthesis process is often followed by purification and characterization using techniques such as X-ray diffraction.

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds is often confirmed using single-crystal X-ray diffraction studies. The geometrical parameters obtained from these studies are usually in agreement with those calculated using computational methods such as Density Functional Theory (DFT) . The molecular structure is highly relevant as it can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Chlorophenyl compounds can participate in various chemical reactions due to the presence of reactive functional groups. The reactivity can be influenced by the electron-donating or withdrawing nature of substituents on the phenyl ring. For example, the presence of a chloro substituent can affect the electron density and thus the reactivity of the compound . The specific reactions that 4-Chloro-2-methylthiophenol can undergo would depend on its functional groups and the steric and electronic environment provided by the methylthio and chloro substituents.

Physical and Chemical Properties Analysis

The physical properties such as color and crystallinity can vary depending on the substitution pattern on the phenyl ring. For instance, the solid-state color of 2-methyl-3-chlorophenylthio-1,4-naphthalenedione changes with the position of the chloro group . The chemical properties, including stability and electronic properties, can be analyzed using NBO analysis and HOMO-LUMO analysis, which provide insights into hyper-conjugative interactions and charge delocalization within the molecule . The presence of chloro and methylthio groups in 4-Chloro-2-methylthiophenol would similarly affect its physical and chemical properties, potentially leading to unique reactivity patterns and applications.

Scientific Research Applications

  • Dielectric Relaxation in Thiophenols : A study on 4-methylthiophenol and 4-chlorothiophenol investigated their dielectric absorption in the liquid state. This research is valuable in understanding the molecular and intramolecular relaxation times, relative weight factors, and heats of activation in these compounds (Roy, Sengupta, & Roy, 1976).

  • NMR Spectroscopy of Methylthiophenol Derivatives : Analyses of the 1H NMR spectra of various methylthiophenol derivatives, including 6-chloro-2-methylthiophenol, provided insights into their coupling mechanisms, which is significant in the field of organic chemistry and molecular structure analysis (Schaefer et al., 1985).

  • Mutagenic Properties of Related Compounds : Research on 2-Chloro-4-(methylthio)butanoic acid, a compound related to 4-chloro-2-methylthiophenol, revealed its direct-acting mutagenic properties. The study proposed a reactive intermediate, 1-methyl-2-thietaniumcarboxylic acid, which might be associated with its mutagenicity (Jolivette, Kende, & Anders, 1998).

  • Synthesis of Thiophene Derivatives : A study described a low-cost synthesis route for 2-Chloro-5-methylthiophene, which can be a versatile intermediate in the production of pharmaceuticals and agrochemicals. This synthesis process is crucial in understanding the industrial applications of such compounds (Yang, 2010).

  • Photoelectrochemical Sensing : Research on photoelectrochemical sensors, particularly for detecting toxic pollutants like 4-Chlorophenol, shows the potential application of thiophene derivatives in environmental monitoring and pollution control. The study demonstrated the use of heterojunction materials for enhancing sensor performance (Yan et al., 2019).

  • Electrochemical Sensing : Another study focused on the development of an electrochemical sensor for 4-chlorophenol, using graphene oxide and NiO nanoparticle composites. This research highlights the application of thiophene derivatives in designing sensitive sensors for environmental monitoring (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).

properties

IUPAC Name

4-chloro-2-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClS/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUPEFSJLWXHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938041
Record name 4-Chloro-2-methylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylthiophenol

CAS RN

17178-01-7
Record name 4-Chloro-2-methylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Zakrzewski, B Huras, A Kiełczewska… - … für Naturforschung B, 2018 - degruyter.com
… An appropriate thiophenol 5 (0.0025 mol) and 20% aqueous sodium hydroxide solution (1 mL for liquid thiophenols: 2,4-dichlorothiophenol (5a) and 4-chloro-2-methylthiophenol (5b), …
Number of citations: 2 www.degruyter.com
WF Beech - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
… Similar condensations of cyanuric chloride with thiophenol ,4-chlorothiophenol, 2,5-dichlorothiophenol, 4-chloro2-methylthiophenol, and 4-hydroxythiophenol, gave mixtures, analysis …
Number of citations: 21 pubs.rsc.org
P Nussbaumer, G Petranyi, A Stuetz - Journal of medicinal …, 1991 - ACS Publications
Benzo [6] thiophene analogues of the allylamine antimycotic terbinafine (2) bearing the side chain at various positions and optionally substituted by halogen have been prepared and …
Number of citations: 85 pubs.acs.org
SK LAUDERBACK - 1974 - search.proquest.com
… One crystal of iodine was added to the chlorine solution and a solution of the mercaptan, 4-chloro-2-methylthiophenol (5-chloro-orthothiocresol), (7. 3 gms. per 10. …
Number of citations: 0 search.proquest.com

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